molecular formula C12H16N2O3 B14854309 3-(2,4-Dimethoxy-phenyl)-piperazin-2-one

3-(2,4-Dimethoxy-phenyl)-piperazin-2-one

Cat. No.: B14854309
M. Wt: 236.27 g/mol
InChI Key: XFHIZZDDEYAPPG-UHFFFAOYSA-N
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Description

Piperazin-2-one derivatives are pivotal scaffolds in medicinal chemistry due to their versatility in modulating biological activity. The compound 3-(2,4-Dimethoxy-phenyl)-piperazin-2-one features a piperazin-2-one core substituted with a 2,4-dimethoxyphenyl group at the 3-position. This substitution introduces electron-donating methoxy groups, which may enhance binding interactions with target proteins, particularly in kinase inhibition or receptor modulation .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

XFHIZZDDEYAPPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=O)NCCN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the product. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to electron-withdrawing groups (e.g., CF₃ in ).

Structure-Activity Relationship (SAR) Trends :

  • Methoxy groups : Likely improve solubility and moderate lipophilicity, balancing membrane permeability and target engagement.
  • Fluorinated substituents (e.g., ): Enhance metabolic stability and binding via halogen bonds but may increase toxicity risks.
  • Bulky aromatic groups (e.g., quinoline in ): May restrict conformational flexibility, reducing binding efficiency despite high molecular complexity.

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